molecular formula C19H26ClN3O2 B11115016 1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11115016
M. Wt: 363.9 g/mol
InChI Key: ONUSYANAFOXVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl piperazine moiety, and a pyrrolidinone ring. Its multifaceted structure lends itself to a variety of chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The final step involves the formation of the pyrrolidinone ring, which is achieved through a cyclization reaction. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Cyclization: The formation of the pyrrolidinone ring itself is a cyclization reaction, which can be catalyzed by acids or bases under specific conditions.

Scientific Research Applications

1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chlorophenyl group may contribute to its binding affinity and specificity, while the pyrrolidinone ring enhances its stability and bioavailability. These interactions collectively contribute to the compound’s pharmacological effects .

Comparison with Similar Compounds

1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H26ClN3O2

Molecular Weight

363.9 g/mol

IUPAC Name

1-tert-butyl-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C19H26ClN3O2/c1-19(2,3)23-13-14(11-17(23)24)18(25)22-9-7-21(8-10-22)16-6-4-5-15(20)12-16/h4-6,12,14H,7-11,13H2,1-3H3

InChI Key

ONUSYANAFOXVHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.